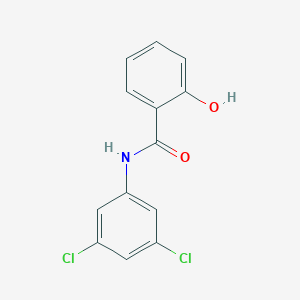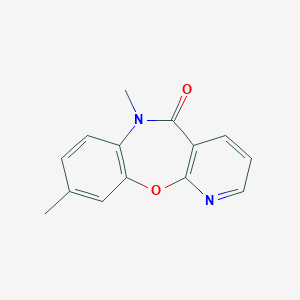
N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine, also known as CTZ, is a synthetic compound that belongs to the thiazole family. CTZ has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase. This enzyme is involved in the regulation of pH balance, and its inhibition can lead to a decrease in the production of bicarbonate ions. This, in turn, can lead to a decrease in the production of pro-inflammatory cytokines, which are involved in the development of various diseases.
Effets Biochimiques Et Physiologiques
N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine has been shown to possess a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses. N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine has also been shown to have a positive effect on bone metabolism, which could be beneficial for the treatment of osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine is also relatively stable, which makes it suitable for long-term storage. However, one limitation of N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine is that it can be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the use of N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine in scientific research. One area of interest is the development of N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine-based drugs for the treatment of cancer and viral infections. N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine could also be used as a tool for the study of carbonic anhydrase and its role in various physiological processes. Additionally, further research could be conducted to explore the potential applications of N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine in the treatment of other diseases, such as osteoporosis and inflammatory bowel disease.
Conclusion:
In conclusion, N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. Its anti-inflammatory, anti-cancer, and anti-viral properties, as well as its ability to inhibit the activity of carbonic anhydrase, make it a promising candidate for the development of new drugs and the study of various physiological processes. While there are limitations to its use in lab experiments, there are several potential future directions for the use of N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine in scientific research.
Méthodes De Synthèse
N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine can be synthesized through a multi-step process involving the reaction of cyclohexylamine with 2-bromo-4,5-diphenylthiazole, followed by reduction with sodium borohydride. The resulting product is then subjected to a series of purification steps to obtain N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine in its pure form.
Applications De Recherche Scientifique
N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine has been extensively studied for its potential applications in scientific research. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes.
Propriétés
Numéro CAS |
122641-43-4 |
|---|---|
Nom du produit |
N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine |
Formule moléculaire |
C21H22N2S |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C21H22N2S/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)24-21(23-19)22-18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2,(H,22,23) |
Clé InChI |
CVECQVPRIUHPMB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1CCC(CC1)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3,5-Tribromothieno[3,2-b]thiophene](/img/structure/B186773.png)


![2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol](/img/structure/B186780.png)
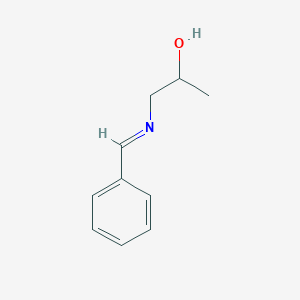

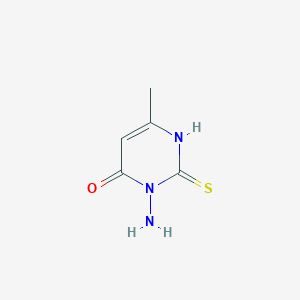

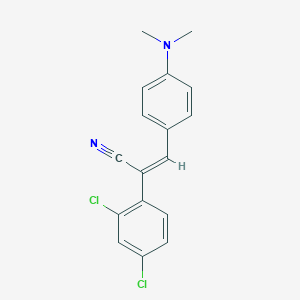
![1,4-Dioxa-8-azaspiro[4.6]undecane](/img/structure/B186788.png)
